molecular formula C13H11ClN6OS B2807505 5-[(Z)-(6-chloro-3-pyridinyl)methylidene]-3-ethyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one CAS No. 478078-07-8

5-[(Z)-(6-chloro-3-pyridinyl)methylidene]-3-ethyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one

Cat. No.: B2807505
CAS No.: 478078-07-8
M. Wt: 334.78
InChI Key: ZQXUZSJKVIQLMP-UHFFFAOYSA-N
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Description

  • Perform a Knoevenagel condensation of the thiazolone compound with 6-chloro-3-pyridinecarboxaldehyde in the presence of a suitable base like piperidine.

  • Z-Configuration Stabilization

    • Control the reaction temperature and solvent to favor the Z-configuration, achieving the target compound's specific structure.

  • Industrial Production Methods

    On an industrial scale, the process involves optimizing yields and scalability:

    • Use of continuous flow reactors to maintain consistent reaction conditions.

    • Implementation of solvent recovery systems to reduce waste and cost.

    • Employing robust purification techniques like recrystallization or chromatography for high-purity product isolation.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 5-[(Z)-(6-chloro-3-pyridinyl)methylidene]-3-ethyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one typically involves multi-step organic reactions, starting from readily available precursors:

    • Formation of the Thiazolone Core

      • React 3-ethyl-4H-1,2,4-triazole with thionyl chloride under anhydrous conditions to produce 3-ethyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation: : Reacts with oxidizing agents like hydrogen peroxide, leading to potential ring-opening products.

    • Reduction: : Undergoes reduction with agents like lithium aluminum hydride, reducing the double bonds and nitrogen moieties.

    • Substitution: : Chlorine on the pyridine ring can be substituted by nucleophiles like thiols, amines, or alkoxides.

    Common Reagents and Conditions

    • Oxidation: : Hydrogen peroxide, catalyzed by transition metals like vanadium.

    • Reduction: : Lithium aluminum hydride in dry ether.

    • Substitution: : Sodium methoxide in methanol for nucleophilic aromatic substitution.

    Major Products

    • Oxidation yields sulfoxides or sulfones depending on the degree of oxidation.

    • Reduction typically produces fully saturated derivatives.

    • Substitution results in derivatives where the chlorine atom is replaced with the attacking nucleophile.

    Scientific Research Applications

    5-[(Z)-(6-chloro-3-pyridinyl)methylidene]-3-ethyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one has varied applications:

    • Chemistry: : Used as a ligand in coordination chemistry, forming complexes with metals.

    • Biology: : Studies as a potential inhibitor of specific enzymes due to its unique structure.

    • Medicine: : Investigated for antimicrobial properties, specifically targeting resistant bacterial strains.

    • Industry: : Utilized in the synthesis of other complex organic molecules, acting as a precursor in multiple synthetic pathways.

    Mechanism of Action

    This compound interacts with biological targets primarily through:

    • Molecular Targets: : Binds to active sites of enzymes, disrupting their normal function.

    • Pathways: : Alters metabolic pathways involving sulfur and nitrogen atoms, causing a cascade of biological effects

    Comparison with Similar Compounds

    Unique Features

    • The Z-configuration of the compound provides a unique spatial arrangement, influencing its reactivity and interaction with biological molecules.

    Similar Compounds

    • 5-[(Z)-(6-bromo-3-pyridinyl)methylidene]-3-ethyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one: : Similar structure but with bromine instead of chlorine.

    • 5-[(Z)-(6-fluoro-3-pyridinyl)methylidene]-3-ethyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one: : Fluorine-substituted variant, differing in reactivity and biological interactions.

    Properties

    IUPAC Name

    5-[(6-chloropyridin-3-yl)methylidene]-3-ethyl-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H11ClN6OS/c1-2-20-12(21)10(5-9-3-4-11(14)15-6-9)22-13(20)18-19-7-16-17-8-19/h3-8H,2H2,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZQXUZSJKVIQLMP-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCN1C(=O)C(=CC2=CN=C(C=C2)Cl)SC1=NN3C=NN=C3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H11ClN6OS
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    334.79 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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